4-Hepten-2-one, 6-methyl-
Overview
Description
4-Hepten-2-one, 6-methyl-, also known as 6-methyl-5-hepten-2-one, is an organic compound with the molecular formula C8H14O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is a member of the ketone family and is commonly used as an intermediate in the synthesis of various chemicals, including fragrances and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hepten-2-one, 6-methyl- can be synthesized through several methods. One common method involves the reaction of isoprene with hydrogen chloride to form isopentenyl chloride, which then reacts with acetone to produce 6-methyl-5-hepten-2-one . Another method involves the reaction of isobutylene, formaldehyde, and acetone under specific conditions (250°C and 30 MPa) to yield the desired compound .
Industrial Production Methods
In industrial settings, 4-Hepten-2-one, 6-methyl- is often produced through the vapor-phase hydrogenation of 6-methyl-5-hepten-2-one over a copper/silica catalyst. This process involves temperatures between 140 and 200°C and ambient pressure of hydrogen flow .
Chemical Reactions Analysis
Types of Reactions
4-Hepten-2-one, 6-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols, such as 6-methyl-5-hepten-2-ol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or copper/silica (Cu/SiO2) is common.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols like 6-methyl-5-hepten-2-ol.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
4-Hepten-2-one, 6-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hepten-2-one, 6-methyl- involves its interaction with various molecular targets and pathways. For example, it has been shown to promote programmed cell death in certain biological systems by altering cellular structures and inducing oxidative stress . In the context of its antifungal activity, it disrupts the integrity of fungal cell membranes and inhibits conidial germination .
Comparison with Similar Compounds
4-Hepten-2-one, 6-methyl- can be compared with other similar compounds, such as:
5-Hepten-2-one, 6-methyl-: This isomer has a different position of the double bond, which can affect its reactivity and applications.
6-Methyl-2-hepten-4-one: Another isomer with a different position of the double bond.
The uniqueness of 4-Hepten-2-one, 6-methyl- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
(E)-6-methylhept-4-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4-5,7H,6H2,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURQIFMXMISCGV-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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